4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-((3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-yl)amino)benzenesulfonamide is a complex organic compound that incorporates a thiazolidine structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anti-cancer properties, along with structure-activity relationships (SAR), synthesis methods, and pharmacological evaluations.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a thiazolidine derivative. The synthesis typically involves the reaction of 2,4-dioxothiazolidin-5-yl derivatives with various amines and sulfonyl chlorides under controlled conditions. For instance, the synthesis pathway may include:
- Formation of Thiazolidine Derivative : Reaction of 3-(3,4-Dimethylphenyl)-2,4-dioxothiazolidin-5-one with appropriate amines.
- Sulfonamide Formation : Subsequent reaction with benzenesulfonyl chloride to yield the final product.
Antibacterial Activity
The antibacterial properties of thiazolidine derivatives have been extensively studied. For example, compounds similar to this compound have shown significant activity against various Gram-positive and Gram-negative bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 3.91 mg/L for some derivatives against Gram-positive bacteria, indicating potent antibacterial effects comparable to standard antibiotics like oxacillin and cefuroxime .
Compound | MIC (mg/L) | Bacterial Strain |
---|---|---|
Compound A | 3.91 | Staphylococcus aureus |
Compound B | 5.20 | Escherichia coli |
The presence of electron-withdrawing groups on the phenyl ring has been noted to enhance antibacterial activity .
Anticancer Activity
Recent investigations have highlighted the anti-proliferative effects of thiazolidine derivatives on cancer cell lines. For instance, in vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines.
- Key Findings :
- Compound 4c : IC50 = 3.96 ± 0.21 μM against MCF-7 cells.
- Compound 4j : IC50 = 5.87 ± 0.37 μM against Caco-2 cells.
These compounds induced apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), alongside activation of caspases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazolidine ring and the phenyl substituents significantly influence biological activity:
- Thiazolidine Core : The presence of the dioxo group is crucial for maintaining biological activity.
- Substituents on Phenyl Ring : Electron-withdrawing groups enhance efficacy; however, steric hindrance can reduce activity.
Pharmacokinetics
In silico studies assessing absorption, distribution, metabolism, and excretion (ADME) properties suggest that many derivatives exhibit favorable profiles for gastrointestinal absorption but may not cross the blood-brain barrier effectively .
Propriétés
IUPAC Name |
4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-10-3-6-13(9-11(10)2)20-16(21)15(25-17(20)22)19-12-4-7-14(8-5-12)26(18,23)24/h3-9,15,19H,1-2H3,(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPHLHXUTCCPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.